molecular formula C16H22N2O3 B1426667 4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride CAS No. 1306739-22-9

4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride

Cat. No.: B1426667
CAS No.: 1306739-22-9
M. Wt: 290.36 g/mol
InChI Key: AXQVRZVSUITRTF-UHFFFAOYSA-N
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Description

4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a morpholine ring, a pyrrolidine ring, and a benzoyl group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride typically involves multiple steps, starting with the preparation of the pyrrolidin-2-ylmethoxy group. This can be achieved through the reaction of pyrrolidine with an appropriate methoxy-containing reagent under controlled conditions. The resulting intermediate is then reacted with morpholine to form the final compound. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original ones.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating diverse chemical libraries for drug discovery and other research purposes.

Biology: In biological research, 4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride can be used to study enzyme inhibition, receptor binding, and other biological processes. Its ability to interact with various biological targets makes it a valuable tool for understanding biological mechanisms.

Medicine: In the medical field, this compound has potential applications as a therapeutic agent. Its ability to modulate biological pathways can be harnessed to develop new drugs for treating diseases. Research is ongoing to explore its efficacy and safety in clinical settings.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring specific functional groups and structural characteristics.

Mechanism of Action

The mechanism by which 4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Pyrrolidine-based compounds: These compounds share the pyrrolidine ring and are used in various chemical and biological applications.

  • Morpholine-based compounds: These compounds contain the morpholine ring and are known for their versatility in chemical synthesis and industrial applications.

  • Benzoyl-containing compounds: These compounds feature the benzoyl group and are used in drug discovery and material science.

Uniqueness: 4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride stands out due to its combination of the pyrrolidine, morpholine, and benzoyl groups, which provides unique chemical and biological properties. This combination allows for a wide range of applications and makes the compound particularly valuable in research and industry.

Properties

IUPAC Name

morpholin-4-yl-[4-(pyrrolidin-2-ylmethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-16(18-8-10-20-11-9-18)13-3-5-15(6-4-13)21-12-14-2-1-7-17-14/h3-6,14,17H,1-2,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQVRZVSUITRTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=CC=C(C=C2)C(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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